Product packaging for 4-(Aminomethyl)phenylalanine(Cat. No.:CAS No. 150338-20-8)

4-(Aminomethyl)phenylalanine

Cat. No.: B111946
CAS No.: 150338-20-8
M. Wt: 194.23 g/mol
InChI Key: GNVNKFUEUXUWDV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview and Significance in Chemical and Biomedical Research

4-(Aminomethyl)phenylalanine is a versatile building block in the synthesis of novel peptides and other organic molecules. Its unique structure allows for the creation of compounds with tailored properties for specific applications in drug discovery and materials science.

In biomedical research, this non-canonical amino acid is utilized to study protein-protein interactions and enzyme mechanisms. Its incorporation into peptides can enhance their stability, binding affinity, and biological activity. This has led to its use in the development of therapeutic agents, including enzyme inhibitors and receptor ligands. The presence of the additional aminomethyl group can also facilitate the attachment of other molecules, such as fluorescent dyes or drug payloads, for diagnostic and therapeutic purposes.

Nomenclature and Stereoisomers (L- and D-forms)

The systematic IUPAC name for this compound is (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid. nih.gov Like all alpha-amino acids (except for glycine), this compound is chiral and exists as two stereoisomers, or enantiomers: the L-form and the D-form. The stereochemistry is designated based on the configuration of the alpha-carbon.

L-4-(Aminomethyl)phenylalanine is the stereoisomer that is more commonly utilized in peptide synthesis and biomedical research. chemimpex.com This is because it can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. Its applications include serving as a building block for peptide-based drugs and as a tool for studying enzyme-substrate interactions. chemimpex.com Research has shown its utility in creating potent and selective enzyme inhibitors. chemimpex.com

D-4-(Aminomethyl)phenylalanine is the D-enantiomer of the amino acid. While less common than its L-counterpart, it has found applications in specific areas of research. For instance, the incorporation of D-amino acids into peptides can increase their resistance to proteolytic degradation, thereby enhancing their in vivo stability and therapeutic potential. D-4-(Aminomethyl)phenylalanine is also used in the synthesis of novel polymers and biomaterials. chemimpex.com

Role as a Non-Canonical Amino Acid and Lysine (B10760008) Analog

This compound is classified as a non-canonical amino acid, meaning it is not one of the 20 common proteinogenic amino acids. scbt.comnih.gov Non-canonical amino acids are powerful tools for modifying the properties of peptides and proteins. nih.gov The introduction of these unique building blocks can confer novel functions, such as enhanced stability, altered binding specificity, and the introduction of reactive handles for bioconjugation.

The structure of this compound, with its terminal aminomethyl group, makes it a structural analog of the canonical amino acid lysine. Lysine is a basic amino acid with a primary amino group at the end of its side chain. This similarity allows this compound to sometimes mimic the role of lysine in biological systems, such as participating in electrostatic interactions or serving as a site for post-translational modifications. However, the rigid phenyl ring in this compound imposes conformational constraints not present in the flexible alkyl chain of lysine, leading to distinct biochemical properties and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B111946 4-(Aminomethyl)phenylalanine CAS No. 150338-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVNKFUEUXUWDV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-96-4
Record name 4-Aminomethylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Derivatization of 4 Aminomethyl Phenylalanine

Established Synthetic Routes for 4-(Aminomethyl)phenylalanine

Several distinct pathways have been established for the synthesis of this compound, starting from different precursors and employing a range of chemical reactions.

A direct and cost-effective method involves the electrophilic amidoalkylation of L-Phenylalanine. acs.org This process utilizes a Tscherniac-Einhorn reaction, where L-Phenylalanine is treated with N-(hydroxymethyl)trichloroacetamide in concentrated sulfuric acid. acs.org This initial step is followed by acid hydrolysis to remove the trichloroacetyl protecting group, yielding this compound dihydrochloride. acs.org This approach is notable for proceeding without racemization and for its applicability to large-scale production. acs.orgacs.org

Reaction Scheme: Amidoalkylation of L-Phenylalanine

Step Reagents Product Yield Reference
1. Amidoalkylation L-Phenylalanine, N-(Hydroxymethyl)trichloroacetamide, H₂SO₄ N-trichloroacetyl-4-(aminomethyl)-L-phenylalanine intermediate Not specified acs.org

The key steps in this synthesis are:

Palladium-Catalyzed Carbonylation/Reduction : The starting material, N-Boc-4-Iodo-L-phenylalanine, undergoes a palladium-catalyzed reaction with carbon monoxide and tributyltin hydride to form the intermediate N-Boc-4-formyl-L-phenylalanine in approximately 90% yield. tandfonline.com

Oxime Formation : The aldehyde intermediate is then converted to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride and triethylamine. This step proceeds with a 91% yield. tandfonline.com

Catalytic Hydrogenation : The final step is the reduction of the oxime to the desired aminomethyl group. This is achieved through catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in a specific solvent system of ethanol (B145695) and aqueous acetic acid, which is crucial for the reaction's success, affording the final product in 95% yield. tandfonline.com

Synthesis from N-Boc-4-Iodophenylalanine

Step Description Key Reagents Yield Reference
1 Pd-catalyzed formylation CO, Pd(PPh₃)₄, Bu₃SnH 90% tandfonline.com
2 Oxime formation NH₂OH·HCl, Et₃N 91% tandfonline.com
3 Catalytic reduction H₂, 10% Pd/C, EtOH/AcOH/H₂O 95% tandfonline.com

Methods have been developed to create derivatives with substitutions on the nitrogen of the aminomethyl side chain. One such method involves reacting N-acetyl-4-chloromethyl phenylalanine ethyl ester with various dialkylamines. scichina.comciac.jl.cn Following this substitution, hydrolysis and protection with a Boc group yield amino acids that can be used in solid-phase peptide synthesis. scichina.comciac.jl.cn

Another approach utilizes N-Boc-4-(aminomethyl)-L-phenylalanine as a starting material for further derivatization. chemicalbook.com For instance, reductive alkylation with acetone (B3395972) in the presence of a palladium on carbon catalyst can be used to synthesize L-Nα-Boc-4-(isopropylamino)phenylalanine. chemicalbook.com These N-substituted derivatives are valuable for studying structure-activity relationships in peptides, as they combine basicity, aromaticity, and varying levels of hydrophilicity. scichina.comciac.jl.cn

For practical applications, synthetic routes must be both scalable and economical. The synthesis starting from L-phenylalanine via amidoalkylation is described as a simple, inexpensive, and large-scale method. acs.orgacs.org A key advantage of this route is its avoidance of toxic or difficult-to-handle reagents, making it suitable for industrial production. acs.org Similarly, the three-step synthesis from N-Boc-4-Iodophenylalanine has been demonstrated to be efficient for producing gram-scale quantities (30-50 g) of the product without requiring chromatography for purification of the final step. tandfonline.com

Protective Group Strategies in Synthesis

The synthesis of this compound and its incorporation into peptides requires a careful strategy of using protecting groups to prevent unwanted side reactions at the two amino groups and the carboxylic acid group.

The Fluorenylmethyloxycarbonyl (Fmoc) group is a crucial protecting group in modern peptide synthesis, particularly for the α-amino group. chemimpex.com In the context of this compound, the Fmoc group is typically used to protect the α-amino group, while the side-chain aminomethyl group is protected by an orthogonal protecting group, such as the tert-butyloxycarbonyl (Boc) group. chemimpex.comchemimpex.com

This orthogonal protection scheme, as seen in the commercially available building block Fmoc-4-(Boc-aminomethyl)-L-phenylalanine , is essential for solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group is base-labile and can be removed under mild basic conditions (e.g., with piperidine) to allow for peptide chain elongation, while the acid-labile Boc group on the side chain remains intact. smolecule.com This ensures that the side-chain amino group does not interfere with the peptide coupling reactions. chemimpex.com

Alternatively, an allyloxycarbonyl (Alloc) group can be used to protect the side-chain amine, as in Fmoc-4-Aminomethyl-Phe(Alloc)-OH . smolecule.com The Alloc group is removed using palladium catalysts, providing another layer of orthogonal control for the synthesis of complex peptides where specific side-chain modifications are required. smolecule.com

Boc-Protection (tert-Butyloxycarbonyl)

The tert-Butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection chemistry, valued for its stability under a range of conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com In the context of this compound, the Boc group can be selectively introduced to protect either the α-amino group or the side-chain aminomethyl group.

The compound N-Boc-4-aminomethyl-L-phenylalanine is a key intermediate where the α-amino group is protected, leaving the benzylic amine free for further modification. chemicalbook.combiosynth.com This intermediate is crucial for syntheses where derivatization of the side chain is the primary goal. For instance, it has been used in the synthesis of gonadotropin-releasing hormone antagonists through reductive alkylation of the free aminomethyl group. chemicalbook.com Another approach involves the reaction of dialkylamines with N-acetyl-4-chloromethyl phenylalanine ethyl ester, which, after hydrolysis and subsequent Boc protection of the α-amino group, yields phenylalanine derivatives with varied basic side groups. scichina.com These derivatives are instrumental in systematic research on the structure-activity relationships of peptides. scichina.com

Compound Name CAS Number Molecular Formula Application
N-Boc-4-(aminomethyl)-L-phenylalanine137452-49-4C₁₅H₂₂N₂O₄Intermediate for synthesizing substituted phenylalanine products. chemicalbook.com
L-Nα-Boc-4-(isopropylamino)phenylalanineNot AvailableNot AvailableIntermediate in the synthesis of gonadotropin-releasing hormone antagonists. chemicalbook.com

This table presents examples of Boc-protected this compound derivatives and their applications based on available research.

Orthogonal Protection Schemes for Selective Derivatization

The presence of two distinct primary amino groups in this compound necessitates the use of orthogonal protection schemes for selective modification. peptide.com An orthogonal system employs protecting groups that can be removed under completely different chemical conditions, allowing for the deprotection and reaction of one functional group while the other remains shielded. peptide.comdiva-portal.org

The most common orthogonal strategy for this amino acid involves the combination of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butyloxycarbonyl (Boc) group. chemimpex.comchemimpex.com This dual protection allows for independent manipulation of the α-amino and side-chain amino groups, which is particularly advantageous for solid-phase peptide synthesis (SPPS) when creating branched peptides or attaching labels and other molecules to the side chain. peptide.comchemimpex.com

Commercially available derivatives such as Fmoc-4-(Boc-aminomethyl)-D-phenylalanine and Boc-4-(Fmoc-aminomethyl)-L-phenylalanine are versatile building blocks for these advanced applications. chemimpex.comchemimpex.com For example, in Fmoc-based SPPS, the temporary Fmoc group on the α-nitrogen is removed with a base like piperidine (B6355638) to allow for peptide chain elongation, while the Boc group on the side chain remains intact. ub.edu The Boc group can then be removed at a later stage with acid to allow for side-chain modification. peptide.com This strategy has been pivotal in designing peptide-based drugs and bioconjugates. chemimpex.comchemimpex.com

Derivative α-Amino Protection Side-Chain Amino Protection Key Feature
Fmoc-4-(Boc-aminomethyl)-D-phenylalanine chemimpex.comFmoc (Base-labile)Boc (Acid-labile)Enables side-chain modification after peptide backbone synthesis in Fmoc-SPPS.
Boc-4-(Fmoc-aminomethyl)-L-phenylalanine chemimpex.comBoc (Acid-labile)Fmoc (Base-labile)Allows for side-chain deprotection and derivatization on-resin before N-terminal modification.

This interactive table outlines the common orthogonal protection schemes for this compound, highlighting the protecting groups and their strategic advantages.

Derivatization Strategies of this compound

The strategic derivatization of this compound's distinct amino groups allows for the synthesis of a wide array of functional molecules. These modifications are central to its application in drug discovery and biotechnology.

N-Acylation and Other Amine Modifications

N-acylation, the formation of an amide bond, is a fundamental reaction for modifying the amino groups of this compound. researchgate.net This transformation is widely used to introduce a variety of functional groups, influencing the molecule's chemical and biological properties. nih.gov The reaction can be performed on the α-amino group, the side-chain amino group, or both, depending on the protection strategy employed.

A variety of acylating agents and coupling reagents, such as those based on phosphonium (B103445) or uronium salts, are used to facilitate these reactions, particularly in the context of solid-phase synthesis. arkat-usa.org For example, N-acylation of the side-chain amino group can introduce hydrophobic or charged moieties to modulate the properties of peptides into which the amino acid is incorporated. nih.gov Online monitoring techniques, such as NMR spectroscopy, have been used to follow the progress of N-acetylation reactions on related amino acids like L-phenylalanine, ensuring high yields and regioselectivity. magritek.com

Guanidinylation of Aromatic Amino Group

A significant derivatization strategy is the guanidinylation of the benzylic aminomethyl group, which converts the primary amine into a guanidinium (B1211019) group. This modification is of particular interest because the guanidinium group is a key functional moiety in the amino acid arginine and is known to participate in crucial biological recognition processes through hydrogen bonding and electrostatic interactions. cardiff.ac.uk

The synthesis of (4-aminomethyl)phenylguanidine derivatives has been reported as a route to potent and selective inhibitors of enzymes like human urokinase (uPA). nih.gov In these syntheses, the guanidinylation is often performed using reagents such as N,N′-di-Boc-1-guanylpyrazole. This approach allows for the installation of a protected guanidino group, which can be deprotected in a final step. nih.gov The resulting guanidinium moiety can effectively mimic arginine and bind to specific pockets in target enzymes, such as the S1 subsite in trypsin-like serine proteases. nih.gov

Reagent Purpose Reference
N,N′-di-Boc-1-guanylpyrazoleGuanidinylation of the primary aminomethyl group. nih.gov
N,N′-dibenzyloxycarbonyl-N"-triflylguanidineAlternative reagent for guanidinylation. nih.gov

This table lists key reagents used in the guanidinylation of this compound's side chain.

Conjugation to Peptides and Other Biomolecules

Orthogonally protected this compound is an invaluable building block for conjugation, particularly in the solid-phase synthesis of peptides (SPPS). chemimpex.comchemimpex.com Its incorporation into a peptide sequence introduces a unique reactive handle on the side chain, which can be used to attach other molecules such as labels, drugs, or polymers. chemimpex.com This process of bioconjugation is essential for creating targeted drug delivery systems, diagnostic agents, and custom peptide libraries for screening purposes. chemimpex.comgoogle.com

The use of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, for example, allows for the assembly of a peptide chain using standard Fmoc chemistry. chemimpex.com After the peptide is synthesized, the Boc group on the side chain can be selectively removed to unmask the primary amine, which is then available for conjugation to another molecule of interest without affecting the peptide backbone. peptide.com This methodology has been applied to the development of bioactive peptides, including hormone replacement therapies and novel pharmaceuticals. chemicalbook.comchemimpex.com

Fluorogenic Derivatization for Analytical Applications

The primary amino groups of this compound can be tagged with fluorogenic reagents to facilitate detection and quantification in analytical settings. acs.org This derivatization converts the non-fluorescent amino acid into a highly fluorescent product that can be easily measured using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. bath.ac.uk

Several classes of reagents are available for this purpose. Reagents such as dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form stable, fluorescent derivatives. bath.ac.uk Other reagents like o-phthalaldehyde (B127526) (OPA) and fluorescamine (B152294) are also used, though the resulting products may have lower stability. bath.ac.ukacs.org While specific studies focusing solely on the fluorogenic derivatization of this compound are not prominent, the chemical principles are well-established. For instance, a structurally analogous compound, 4-(aminomethyl)benzenesulfonic acid, has been used to convert 3-aminotyrosine (B249651) into a fluorescent benzoxazole (B165842) product for microscopic imaging, demonstrating the feasibility of this approach for aromatic amines. nih.gov

Applications in Peptide Chemistry and Rational Design

Building Block in Peptide Synthesis

4-(Aminomethyl)phenylalanine serves as a crucial component in the synthesis of peptides, enabling the creation of complex and biologically active molecules. chemimpex.com Its derivatives are particularly useful in solid-phase peptide synthesis (SPPS), a widely used technique for the efficient and high-purity production of peptides. chemimpex.comnetascientific.com

In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. To ensure the correct sequence, the reactive groups of the amino acids must be temporarily blocked with protecting groups. For this compound, derivatives such as Fmoc-4-(Boc-aminomethyl)-L-phenylalanine and Boc-4-(Fmoc-aminomethyl)-L-phenylalanine are commonly employed. chemimpex.comnetascientific.com The fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are orthogonal protecting groups, meaning they can be removed under different chemical conditions, allowing for selective deprotection and modification of the amino groups during synthesis. chemimpex.comsmolecule.com This compatibility with various coupling reagents and SPPS techniques contributes to higher yields and purities of the final peptide products. chemimpex.comalfa-chemistry.com

The ability to selectively functionalize the different amino groups of this compound makes it an ideal building block for constructing complex peptide architectures. chemimpex.com Researchers can incorporate this amino acid into a peptide sequence and then use the aminomethyl side chain to attach other molecules, such as labels, crosslinkers, or drug payloads. For instance, derivatives of 4-(aminomethyl)-L-phenylalanine with aromatic oligoamide foldamers as sidechain appendages have been successfully incorporated into peptide sequences using ribosomal machinery. nih.gov This demonstrates the potential for creating peptides with significantly larger and more structurally defined sidechains than previously possible. nih.gov

Derivative Protecting Groups Application in Peptide Synthesis
Fmoc-4-(Boc-aminomethyl)-L-phenylalanineFmoc, BocUsed as a building block in SPPS for creating custom peptide sequences. netascientific.com
Boc-4-(Fmoc-aminomethyl)-L-phenylalanineBoc, FmocEnables selective functionalization of amino groups in complex peptide synthesis. chemimpex.com
Fmoc-4-Aminomethyl-Phe(Alloc)-OHFmoc, AllocActs as an orthogonally protected building block for precise control over functional groups. smolecule.com

This table summarizes the key derivatives of this compound used in peptide synthesis and their primary applications.

The incorporation of unnatural amino acids like this compound can enhance the stability and bioactivity of peptides. chemimpex.com Natural peptides are often susceptible to degradation by enzymes in the body, which limits their therapeutic potential. nih.gov Introducing non-natural amino acids can make peptides more resistant to this enzymatic breakdown. Furthermore, the unique structural features of this compound can lead to improved binding affinity and selectivity for specific biological targets. acs.org For example, replacing lysine (B10760008) with this compound at the N-terminus of a peptide maintained or improved its efficacy in quorum sensing modulation in Staphylococcus epidermidis. nih.gov

The D-enantiomer of this compound is also a valuable component in peptide design. chemimpex.com Peptides containing D-amino acids are generally more resistant to proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. nih.gov The incorporation of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine into peptides can enhance their stability and bioactivity, making them suitable for therapeutic applications like hormone replacement therapies. chemimpex.com

Design of Peptide-Based Drugs and Therapeutics

The unique properties of this compound make it a valuable component in the design of novel peptide-based drugs and therapeutics. chemimpex.comnetascientific.com Its ability to be incorporated into peptides and subsequently modified allows for the creation of targeted and more effective treatments. chemimpex.com

A key application of this compound is in the development of targeted drug delivery systems. chemimpex.comchemimpex.com The aminomethyl group on the phenyl ring can be used to attach peptides to other molecules, such as cytotoxic drugs or imaging agents. netascientific.com This bioconjugation strategy allows for the specific delivery of these agents to target cells, such as cancer cells, thereby increasing the efficacy of the treatment while minimizing side effects on healthy tissues. chemimpex.comnetascientific.com The use of this amino acid derivative is considered invaluable in creating such targeted systems. chemimpex.com

Development of Peptide Hormones

The incorporation of this compound and its derivatives has been instrumental in the development of synthetic peptide hormones and their antagonists. Its structure is particularly valuable for creating bioactive peptides used in therapeutic applications such as hormone replacement therapies. chemimpex.com For instance, N-Boc-4-aminomethyl-L-phenylalanine is a key intermediate in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists. chemicalbook.com These antagonists are vital in various clinical contexts, including cancer therapy and reproductive medicine. The use of this unnatural amino acid allows for the fine-tuning of peptide stability and receptor binding affinity, which are critical for therapeutic efficacy. chemimpex.com

Enzyme Inhibitors (e.g., Urokinase, Proteasome)

The structural properties of this compound make it a valuable component in the design of specific enzyme inhibitors, particularly for proteases involved in disease progression.

Urokinase The urokinase-type plasminogen activator (uPA) is a trypsin-like serine protease whose overexpression is strongly correlated with tumor invasion and metastasis, making it a prime target for anti-cancer therapy. nih.govnih.gov In the rational design of uPA inhibitors, the compound (4-aminomethyl)phenylguanidine, a derivative built from the this compound scaffold, was selected as a potent P1 residue to interact with the S1 pocket of the enzyme. nih.govnih.gov This is due to its ability to mimic the side chain of arginine, the natural substrate for trypsin-like proteases. nih.gov By derivatizing the amino group of this scaffold, researchers developed highly selective, nonpeptidic uPA inhibitors. nih.govnih.gov One such inhibitor, N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea, demonstrated a unique binding mode that offers a pathway to enhance both potency and selectivity by exploiting interactions at the S1'/S2' subsites of the enzyme. nih.govnih.gov These inhibitors have been shown to effectively block uPA-mediated processes, including tumor cell migration and invasion. nih.gov

Proteasome The proteasome is a multi-catalytic enzyme complex responsible for protein degradation and is an established target for anti-cancer drugs, especially in multiple myeloma. nih.govresearchgate.net The proteasome has three main catalytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). nih.gov this compound has been pivotal in creating potent and selective inhibitors of the trypsin-like (β2) site. researchgate.netuu.nl

Researchers developed a second-generation β2 inhibitor, LU-102, which incorporates a this compound vinyl sulfone at the P1 position. researchgate.net This modification resulted in a stable, cell-permeable inhibitor that could be synthesized on a large scale. researchgate.net The introduction of this unnatural amino acid was a key strategy to overcome the limitations of earlier inhibitors, which had poor stability and low cell permeability. researchgate.net Further studies established that having a free amino terminus on peptidosulfonyl fluorides (PSFs) containing basic side chains like 4-aminomethyl-phenylalanine led to highly selective β2 inhibitors. uu.nl

Table 1: Selected Proteasome Inhibitors Incorporating this compound
CompoundDescriptionKey FeatureSignificanceSource
LU-102A peptide vinyl sulfone with this compound at the P1 position.Potent, selective, and cell-permeable inhibitor of the proteasome's trypsin-like (β2) site.Overcame stability and permeability issues of earlier inhibitors; sensitizes myeloma cells to bortezomib (B1684674). researchgate.net
Compound 66A peptidosulfonyl fluoride (B91410) (PSF) with a 4-aminomethyl-phenylalanine derivative.Potent inhibitor of the trypsin-like site with an IC50 value of 119 nM.Demonstrates high selectivity for the β2 site when the N-terminus is a free amine. uu.nl
Compound 67A peptidosulfonyl fluoride (PSF) with a 4-aminomethyl-phenylalanine derivative.Potent inhibitor of the trypsin-like site with an IC50 value of 130 nM.Contributes to the understanding that N-terminal modifications are crucial for selectivity. uu.nl

Applications in Oncology and Immunology

The development of enzyme inhibitors based on this compound has direct applications in oncology and immunology.

In oncology, the inhibition of uPA is a promising strategy for developing antimetastatic therapies. nih.gov Inhibitors derived from the this compound scaffold can reduce tumor growth and invasiveness by blocking the degradation of the extracellular matrix. nih.gov Furthermore, selective inhibitors of the proteasome's trypsin-like (β2) site, such as LU-102, have been shown to sensitize multiple myeloma cells to FDA-approved proteasome inhibitors like bortezomib and carfilzomib, which primarily target the chymotrypsin-like (β5) site. nih.govresearchgate.net This combination approach makes the β2 site a critical co-target for anticancer drugs. researchgate.net

More recently, this compound has been used in sophisticated drug delivery systems. One study described a self-motivated supramolecular combination chemotherapy platform where the amino acid was part of a polymer shell. chinesechemsoc.org In the acidic tumor microenvironment, the aminomethyl phenylalanine moieties are exposed, triggering the release of chemotherapy drugs and overcoming drug resistance in cancer cells. chinesechemsoc.org

In immuno-oncology, peptides incorporating 4-(aminomethyl)-L-phenylalanine have been screened for their ability to bind to targets like menin, a protein involved in leukemia. rsc.orgresearchgate.net Additionally, this amino acid can be used to develop ligands that modulate immune system components, potentially enhancing anti-tumor immune responses. researchgate.net

Custom Peptide Libraries and Screening

This compound is a valuable component for generating custom peptide libraries used to screen for new drug candidates and therapeutic targets. chemimpex.com These libraries, which can contain millions of diverse peptide sequences, are powerful tools in drug discovery. rsc.org The inclusion of unnatural amino acids like this compound expands the chemical space of these libraries far beyond what is possible with the 20 canonical amino acids, enabling the discovery of ligands with improved affinity, selectivity, and stability. sigmaaldrich.com

For example, 4-(amino-methyl)-L-phenylalanine (abbreviated as Amf) was included in a focused library of peptidomimetics designed to find binders for the protein menin, a key target in certain types of leukemia. rsc.orgresearchgate.net Automated affinity selection coupled with mass spectrometry (AS-MS) was used to screen this library, demonstrating that this method can rapidly identify high-affinity binders from a complex mixture. rsc.org The unique structural properties of this compound contribute to creating novel peptide ligands with enhanced biological activity and resistance to degradation. sigmaaldrich.com It has also been used in the RaPID (Random non-standard Peptides Integrated Discovery) platform, which facilitates the discovery of novel macrocyclic peptides against a wide range of protein targets. acs.org

Impact on Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation. nih.gov Modulating QS is an attractive therapeutic strategy to combat bacterial infections without promoting antibiotic resistance. nih.gov

Research has shown that peptides incorporating this compound can modulate QS systems. In a study focused on the pathogen Staphylococcus epidermidis, synthetic peptides were designed to act as agonists or antagonists of the accessory gene regulator (agr) QS system. nih.gov When this compound was used to replace lysine at the N-terminus of a known peptide, the resulting analogues generally maintained or even improved the efficacy of QS modulation across multiple specificity groups of the bacteria. nih.gov This finding highlights the potential of using this unnatural amino acid to design potent, specific modulators of bacterial communication, which could lead to new strategies for controlling bacterial virulence and biofilm-related infections. nih.gov

Structure Activity Relationship Sar Studies

Conformational Analysis and its Influence on Biological Activity

The spatial arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For phenylalanine and its derivatives, conformational changes upon binding to enzymes can be a key part of their regulatory mechanism. Phenylalanine acts as an allosteric activator for the enzyme phenylalanine hydroxylase (PheH). Pre-incubation of PheH with phenylalanine can lead to a more than 100-fold increase in its activity. This activation is associated with significant conformational changes in the enzyme. Studies have shown that the binding of phenylalanine to PheH leads to an altered interaction between the regulatory and catalytic domains of the enzyme. This conformational shift is believed to convert the enzyme from an inactive to an active form.

Modulation of Bioactivity through Substituent Effects

The biological activity of 4-(Aminomethyl)phenylalanine can be fine-tuned by adding or modifying chemical groups (substituents) on the core structure. These modifications can alter the molecule's size, shape, polarity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

SubstituentProperty ModifiedPotential Impact on Bioactivity
N-dialkyl groupsBasicity, Hydrophilicity, Steric BulkAltered receptor binding and pharmacokinetic properties

This table illustrates the potential impacts of N-dialkyl group modifications on the bioactivity of this compound derivatives.

Modifications to the aromatic ring of phenylalanine derivatives can also significantly impact their biological activity. For example, in the development of GPR142 agonists, para-fluorination of the phenylalanine ring resulted in a marginal improvement in metabolic stability in rat liver microsomes. The introduction of substituents on the phenyl ring can influence how enzymes metabolize the compound. Studies on the biotransformation of α- and β-arylalanines by phenylalanine 2,3-aminomutase have shown that the nature and position of substituents on the aryl moiety are critical. While arylalanines with smaller substituents like phenyl or fluorophenyl were accepted as substrates, those with bulky, electron-withdrawing groups at the 2-position of the phenyl ring did not react. In contrast, 3- and 4-substituted α-arylalanines underwent smooth conversion.

Substituent PositionObservation
2-position (bulky, electron-withdrawing)No enzymatic reaction
3-positionSmooth enzymatic conversion
4-positionSmooth enzymatic conversion

This table summarizes the effect of substituent position on the enzymatic conversion of α-arylalanines.

Interactions with Molecular Targets: Enzymes and Receptors

The biological effects of this compound and its derivatives are mediated through their interactions with specific molecular targets, such as enzymes and receptors. Understanding these interactions at a molecular level is key to elucidating their mechanism of action and for the rational design of new therapeutic agents.

As previously mentioned, phenylalanine is a well-known allosteric activator of phenylalanine hydroxylase (PheH). This means it binds to a site on the enzyme that is distinct from the active site where the catalytic reaction occurs. This allosteric binding event triggers a conformational change that ultimately enhances the enzyme's activity. The binding of phenylalanine to this allosteric site is thought to be a key regulatory mechanism for controlling phenylalanine metabolism.

Studies have suggested that the allosteric site for phenylalanine on PheH is located at the interface of the regulatory domain dimer that is formed upon activation. Specific amino acid residues, including E44, A47, L48, L62, and H64, have been identified as being part of this phenylalanine-binding site. Mutations of these residues have been shown to decrease the affinity of the regulatory domain for phenylalanine and increase the concentration of phenylalanine required for enzyme activation. This highlights the specific molecular interactions that govern the allosteric regulation of this enzyme.

Residue in Allosteric SiteEffect of Mutation
E44QDecreased affinity for phenylalanine
A47GDecreased affinity for phenylalanine; Increased phenylalanine concentration needed for activation
L48VDecreased affinity for phenylalanine; Increased phenylalanine concentration needed for activation
L62VDecreased affinity for phenylalanine
H64NDecreased affinity for phenylalanine; Increased phenylalanine concentration needed for activation

This table shows the impact of mutations in the allosteric binding site of phenylalanine hydroxylase on its interaction with phenylalanine.

Hydrogen Bonding and Other Non-Covalent Interactions

The biological activity of this compound is significantly influenced by its ability to form various non-covalent interactions with its target macromolecules. The key functional groups—the α-amino group, the carboxyl group, the phenyl ring, and the p-aminomethyl substituent—all participate in a complex network of interactions that dictate binding affinity and specificity.

The primary amino groups (both α-amino and the aminomethyl group) and the carboxylic acid group are potent hydrogen bond donors and acceptors. nih.gov In a physiological environment, these groups are ionized, bearing positive and negative charges, respectively. This allows for strong electrostatic interactions and hydrogen bonding with polar residues in a protein's binding pocket. mdpi.com For instance, the protonated aminomethyl group can act as a hydrogen bond donor, interacting with negatively charged residues like aspartate or glutamate, or with the lone pair electrons of oxygen atoms in serine, threonine, or backbone carbonyls. Similarly, the carboxylate group can accept hydrogen bonds from residues such as lysine (B10760008), arginine, or asparagine. nih.gov

Beyond classical hydrogen bonds, other non-covalent forces are critical. The phenyl ring of the molecule facilitates several key interactions:

Hydrophobic Interactions: The nonpolar surface of the benzene (B151609) ring can engage in hydrophobic interactions, fitting into lipophilic pockets within a receptor or enzyme active site. Studies on phenylalanine analogs targeting the L-type amino acid transporter 1 (LAT1) have shown that interactions with hydrophobic subpockets are crucial for binding affinity. nih.gov

π-π Stacking: The aromatic ring can stack with the aromatic side chains of other amino acids like phenylalanine, tyrosine, or tryptophan in the target protein, contributing to binding stability. mdpi.com

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged groups, such as the guanidinium (B1211019) group of arginine or the ε-amino group of lysine. This type of interaction can be a significant driver of binding affinity.

The interplay of these forces is complex. While the aminomethyl group is a prime candidate for hydrogen bonding, its proximity to the aromatic ring can also influence stacking interactions. Research into amino/aromatic interactions in proteins suggests that while direct hydrogen bonding between amino groups and aromatic rings can occur, stacked geometries are often favored, as they allow the amino group to still form more conventional, stronger hydrogen bonds with other nearby polar groups. nih.gov The specific geometry of the binding site ultimately determines which interactions are dominant.

Table 1: Potential Non-Covalent Interactions of this compound
Molecular MoietyType of InteractionPotential Interacting Partner (in Protein)Significance in Binding
α-Amino Group (protonated)Hydrogen Bonding / Ionic InteractionAspartate, Glutamate, Carbonyl OxygenAnchoring, Specificity
Carboxyl Group (deprotonated)Hydrogen Bonding / Ionic InteractionLysine, Arginine, Serine, HistidineAnchoring, Specificity
Phenyl RingHydrophobic InteractionLeucine, Isoleucine, ValineAffinity, Orientation
Phenyl Ringπ-π StackingPhenylalanine, Tyrosine, TryptophanStability, Orientation
Phenyl RingCation-π InteractionLysine, ArginineAffinity, Stability
p-Aminomethyl Group (protonated)Hydrogen Bonding / Ionic InteractionAspartate, Glutamate, Polar ResiduesEnhanced Affinity, Specificity

Stereochemical Considerations in SAR

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The spatial arrangement of the substituents around the α-carbon (the chiral center) dictates how the molecule fits into the three-dimensional architecture of its biological target, such as an enzyme active site or a receptor binding pocket. Biological systems are inherently chiral, and thus they often exhibit a high degree of stereoselectivity when interacting with chiral ligands. nih.govmdpi.com

The distinction between the L- and D-enantiomers (or S and R absolute configurations) can lead to significant differences in pharmacological activity. One enantiomer may bind with high affinity and elicit a strong biological response (the eutomer), while the other may bind weakly or not at all (the distomer). mdpi.com In some cases, the distomer may even have a different or antagonistic effect.

For phenylalanine and its derivatives, this principle is well-established. For example, in the development of antagonists for the Very Late Antigen-4 (VLA-4), a series of derivatives based on N-isonicotinoyl-(L)-4-aminophenylalanine was synthesized. The explicit use of the L-isomer highlights the stereochemical requirement for potent activity, with these compounds exhibiting subnanomolar binding affinity. nih.gov This implies that the precise orientation of the carboxyl, amino, and substituted phenyl groups, as dictated by the L-configuration, is essential for optimal interaction with the VLA-4 binding site.

Similarly, studies on enzyme inhibitors frequently reveal strong stereochemical preferences. The synthesis and evaluation of all four stereoisomers of a dipeptide-based succinimide (B58015) containing a phenylalanine moiety showed clear differences in their ability to inhibit serine proteases like α-chymotrypsin and human neutrophil elastase. nih.gov The potency and selectivity of inhibition were directly linked to the specific stereochemical configuration. Furthermore, the enzymatic action of phenylalanine ammonia-lyase demonstrates stereoselectivity, reacting differently with various stereoisomers of its substrate. rsc.org This enzymatic specificity underscores how biological catalysts are tuned to recognize a single stereoisomer.

Table 2: Impact of Stereochemistry on the Activity of Phenylalanine Derivatives
Compound ClassTargetObservationReference
N-isonicotinoyl-(L)-4-aminophenylalanine derivativesVLA-4 ReceptorThe L-isomer is specified for synthesis of potent antagonists with subnanomolar affinity. nih.gov
Leucine-phenylalanine dipeptide-based succinimidesSerine Proteases (e.g., α-chymotrypsin)All four stereoisomers were synthesized and showed different inhibitory potencies and selectivities. nih.gov
Deuteriated Phenylalanine StereoisomersPhenylalanine Ammonia-LyaseThe enzyme exhibits a specific stereochemical course of reaction, preferentially acting on certain stereoisomers. rsc.org
Valsartan (a Phenylalanine derivative)Angiotensin II AT1 ReceptorUsed as a single (S)-enantiomer because the activity of the (R)-enantiomer is significantly lower. mdpi.com

Biological and Biomedical Research Applications

Drug Development and Pharmaceutical Research

In the realm of pharmaceutical research, 4-(Aminomethyl)phenylalanine and its derivatives serve as crucial components in the development of new drugs. Its structure facilitates the design of peptide-based therapeutics and peptidomimetics with potentially improved pharmacological profiles. The presence of the aminomethyl group provides a functional handle for chemical modifications, allowing for the construction of complex molecules designed to interact with specific biological targets.

The development of novel anticancer agents is a primary focus of research involving this compound. While direct studies on the compound itself are emerging, its structural motifs are present in various molecules investigated for their antitumor properties. For instance, aminomethyl compounds derived from eugenol have demonstrated in vivo anticancer activity by reducing cancer incidence and tumor weight in fibrosarcoma models nih.gov. Similarly, research into 2-(4-aminophenyl)benzothiazoles, which share an aminophenyl moiety, has revealed potent and selective inhibitory activity against human breast cancer cell lines youtube.com. These findings suggest that the aminophenyl structure is a valuable pharmacophore for anticancer drug design.

The incorporation of this compound into peptide scaffolds or as a basis for small molecule design is a strategy to create agents that can selectively target cancer cells. The aminomethyl group can be used to attach cytotoxic drugs or moieties that enhance interaction with tumor-specific receptors.

Table 1: Research Findings on Anticancer Activity of Related Aminomethyl Compounds

Compound Class Research Focus Key Findings
Benzoxazine and Aminomethyl derivatives from eugenol In vivo anticancer activity in mice fibrosarcoma All tested compounds showed activity in reducing cancer incidence and tumor weight. Benzoxazine derivatives showed slightly better activity than aminomethyl derivatives nih.gov.
2-(4-aminophenyl)benzothiazoles Activity against breast cancer cell lines Showed potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines. Certain substitutions on the phenyl ring extended activity to ovarian, lung, and renal cell lines.

Tyrosine kinases are enzymes that play a critical role in cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers medscape.com. Consequently, tyrosine kinase inhibitors (TKIs) are a major class of anticancer drugs medscape.com. The design of new TKIs often involves creating molecules that can bind to the ATP-binding site or allosteric sites of the kinase domain nih.gov.

The structure of this compound makes it an attractive candidate for incorporation into novel TKI designs. It can serve as a mimic of tyrosine, the natural substrate for tyrosine kinases, while the aminomethyl group offers a point for chemical elaboration to enhance binding affinity and selectivity. Research has shown that unnatural amino acids can be incorporated into tetrapeptides to create potential TKI designs nih.gov. For example, a tetrapeptide containing p-hydroxymethyl-L-phenylalanine was synthesized as a precursor for various inhibitor designs nih.gov. This principle can be extended to this compound, where the aminomethyl group can be functionalized to interact with specific residues within the kinase's active site, potentially leading to highly potent and selective inhibitors.

The transport of molecules across the blood-brain barrier (BBB) is a significant challenge in developing drugs for neurological disorders frontiersin.org. Large neutral amino acids (LNAAs), including phenylalanine, are transported across the BBB by a specific carrier system, the L-type amino acid transporter 1 (LAT1) youtube.comnih.gov. This transport is competitive, meaning that high concentrations of one LNAA can inhibit the transport of others nih.gov.

As an analog of phenylalanine, this compound has the potential to interact with the LAT1 transporter. This interaction could be leveraged in several ways for neurological pathway modulation. It could be designed to act as a competitive inhibitor of phenylalanine transport, which is a therapeutic strategy explored for phenylketonuria (PKU), a genetic disorder characterized by high levels of phenylalanine in the blood and brain medscape.comnih.govprekulab.com. By reducing phenylalanine influx into the brain, such a compound could help mitigate the neurological damage associated with PKU. Furthermore, the compound could be used as a "Trojan horse" to carry other therapeutic agents across the BBB. By attaching a drug to this compound, it may be possible to hijack the LAT1 transporter to deliver the drug into the central nervous system. Research on neuropeptide analogs has shown that incorporating unnatural amino acids can alter properties like stability and structure-activity relationships, which is a key consideration for developing drugs targeting the central nervous system .

Cancer metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is the leading cause of cancer-related mortality. The development of drugs that can specifically inhibit metastasis is a critical goal in oncology. The metastatic cascade involves multiple steps, including cell migration and invasion, which can be targeted by therapeutic agents.

The structure of this compound provides a scaffold that can be utilized in the design of antimetastatic agents. The aminomethyl group can be functionalized to create compounds that interfere with the cellular machinery responsible for cell motility. This approach is inspired by natural compounds like Motuporamine C, an amine-containing compound discovered in a sea sponge that has been shown to block cell migration nih.gov. Derivatives of this compound were synthesized and found to be even more effective at preventing cancer cells from moving nih.gov. By incorporating this compound into similar molecular designs, it may be possible to develop novel compounds that inhibit the key processes of tumor cell invasion and metastasis.

Bioconjugation for Functional Enhancement

Bioconjugation is a chemical strategy used to link molecules, such as drugs, probes, or imaging agents, to biomolecules like peptides and proteins. This technique is crucial for developing targeted therapies and diagnostic tools. The unique structure of this compound, particularly its orthogonally protected derivatives like Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, makes it an excellent tool for bioconjugation .

During solid-phase peptide synthesis, the protecting groups on the amino acid allow for the controlled elongation of the peptide chain. After the synthesis is complete, the protecting group on the side-chain aminomethyl group can be selectively removed, exposing a primary amine. This amine serves as a versatile handle for attaching a wide array of functional molecules, including:

Fluorescent dyes: For tracking the localization of peptides in cells or tissues.

Imaging agents: For use in diagnostic applications like PET or MRI.

Cytotoxic drugs: To create antibody-drug conjugates or peptide-drug conjugates that deliver a potent anticancer agent directly to the tumor site, minimizing systemic toxicity .

Recent advancements have focused on visible-light-induced methods for the site-selective bioconjugation of phenylalanine residues on native proteins, highlighting the ongoing innovation in modifying this amino acid for functional enhancement nih.govchemrxiv.orgchemrxiv.org.

Biochemical Studies and Mechanism of Action Elucidation

Understanding the biochemical pathways and the mechanism of action of drug candidates is fundamental to drug discovery. As an analog of a natural amino acid, this compound and its derivatives are valuable tools for these studies. They can be used to probe the structure and function of enzymes and receptors that interact with phenylalanine.

For example, studies on phenylalanine hydroxylase, the enzyme deficient in PKU, have detailed its kinetic mechanism nih.gov. An analog like this compound could be used as a competitive inhibitor or a substrate to further investigate the enzyme's active site and regulatory mechanisms. Such studies are crucial for understanding the pathophysiology of metabolic disorders and for designing effective treatments. Similarly, phenylalanine has been shown to act as an allosteric inhibitor of enzymes like muscle pyruvate kinase nih.gov. Investigating how modified phenylalanine analogs interact with such enzymes can provide insights into metabolic regulation and identify new targets for therapeutic intervention. By incorporating this unnatural amino acid into peptides or small molecules, researchers can systematically probe structure-activity relationships to understand which parts of a molecule are essential for its biological activity .

Enzyme Kinetics

The study of how enzymes function and how their activity is controlled is fundamental to drug discovery and understanding metabolism. nih.gov Phenylalanine analogs can serve as valuable tools for investigating enzyme kinetics, often acting as inhibitors. nih.gov Enzymes that process phenylalanine, such as phenylalanine hydroxylase (PAH), are key targets for such studies. nih.gov PAH catalyzes the conversion of phenylalanine to tyrosine, and its dysregulation is associated with the genetic disorder phenylketonuria (PKU). nih.gov

A structural analog like this compound could theoretically act as a competitive inhibitor for PAH. By mimicking the natural substrate, it may bind to the enzyme's active site but fail to be catalyzed, thereby blocking the normal reaction. Kinetic analysis using such analogs helps to elucidate the structure and requirements of the enzyme's active site. nih.gov The effect of an inhibitor is quantified by parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A competitive inhibitor would be expected to increase the apparent Kₘ of the substrate without changing the Vₘₐₓ.

ConditionApparent Kₘ (μM)Vₘₐₓ (nmol/min/mg)Inhibition Type
No Inhibitor150500N/A
+ Analog A (e.g., this compound)300500Competitive
+ Analog B150250Non-competitive

Click on a row to see a description of the kinetic effect.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected kinetic profile of a competitive inhibitor for an enzyme like Phenylalanine Hydroxylase.

Generation of Biologically Active Peptides

The most direct application of this compound is in the synthesis of novel peptides. chemimpex.com By using its protected derivative, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, chemists can incorporate it at specific positions within a peptide sequence using solid-phase peptide synthesis. chemimpex.comnih.gov Introducing such an unnatural amino acid can confer unique properties to the resulting peptide. nih.gov

The aminomethyl group can significantly alter a peptide's physicochemical characteristics:

Increased Solubility and Reduced Aggregation: The introduction of a charged group can enhance the hydrophilicity of a peptide, potentially improving its solubility in aqueous solutions and preventing the aggregation that can be problematic for peptides rich in hydrophobic residues like phenylalanine. nih.gov

Modified Receptor Binding: The added functional group can create new hydrogen bonds or electrostatic interactions with a biological target, such as a receptor or enzyme, potentially increasing binding affinity and specificity.

Enhanced Biological Stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases, which can prolong their half-life in biological systems.

For example, novel dipeptidyl peptidase 4 (DPP-4) inhibitors have been developed based on (S)-phenylalanine derivatives, demonstrating how modifications to this amino acid can lead to potent and selective therapeutic agents. nih.gov The synthesis of peptides containing this compound allows for the exploration of new chemical space in the development of peptide-based therapeutics. chemimpex.com

Neuroscience Research

Phenylalanine plays a critical role in neuroscience as it is the metabolic precursor to tyrosine, which in turn is used to synthesize key neurotransmitters like dopamine and norepinephrine. medicalnewstoday.comkraftchemical.com These neurotransmitters are essential for mood regulation, alertness, and memory. medicalnewstoday.com Consequently, derivatives of phenylalanine are of significant interest in neuroscience research for their potential to modulate these pathways and exert effects on the central nervous system.

Research has shown that certain halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-L-tyrosine (DBrT), can protect neurons from damage in models of ischemic stroke. nih.govahajournals.org These compounds were found to depress excitatory glutamatergic synaptic transmission, a key mechanism in excitotoxic neuronal injury. nih.gov DBrT significantly reduced brain infarct volume and improved neurological scores in animal models of stroke. ahajournals.org

While this compound has not been specifically studied in this context, the principle of modifying the phenylalanine structure to create novel neuroactive compounds is well-established. The unique electronic and structural properties conferred by the aminomethyl group could lead to novel interactions with neuronal receptors or transporters. As such, this compound represents a candidate for synthesis and evaluation in various neuroscience research areas, including the search for new neuroprotective agents or modulators of neurotransmitter systems.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of molecules. For 4-(Aminomethyl)phenylalanine, methods such as Nuclear Magnetic Resonance (NMR) and UV/Vis Absorption Spectroscopy provide critical data regarding its atomic connectivity and chromophoric characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. researchgate.net For this compound, both ¹H and ¹³C NMR are employed to confirm its molecular skeleton.

¹H NMR: In ¹H NMR spectroscopy, the chemical shift of a proton is influenced by its local electronic environment. The spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present: those on the aromatic ring, the aminomethyl group (-CH₂-NH₂), and the alanine (B10760859) side chain (-CH₂-CH(NH₂)-COOH). nih.gov The aromatic protons typically appear in the downfield region (around 7.0-7.5 ppm). The protons of the aminomethyl group and the alanine moiety would exhibit characteristic shifts and coupling patterns, providing confirmation of the compound's structure. chemicalbook.com

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. researchgate.net Although less sensitive than ¹H NMR, it offers a wider range of chemical shifts, often resulting in less signal overlap. researchgate.net The spectrum for this compound would display separate resonances for each unique carbon atom, including the carboxyl carbon, the α-carbon, the β-carbon, the aminomethyl carbon, and the distinct carbons of the phenyl ring. illinois.edu Techniques such as cross-polarization magic-angle spinning can be used for solid-state ¹³C NMR analysis of phenylalanine-containing compounds. illinois.edu

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom Type Nucleus Predicted Chemical Shift (ppm) Notes
Aromatic CH¹H~7.2-7.4Two distinct signals (doublets) due to para-substitution.
Aminomethyl (CH₂)¹H~3.8-4.0Singlet or multiplet depending on solvent and exchange.
α-CH¹H~3.9-4.2Doublet of doublets (dd) or triplet (t).
β-CH₂¹H~3.0-3.3Multiplet.
Aromatic C (substituted)¹³C~130-140Two signals for the C-CH₂ and C-CH₂NH₂ substituted carbons.
Aromatic CH¹³C~128-130Two signals due to symmetry.
Carboxyl (COOH)¹³C~170-175
α-C¹³C~55-60
β-C¹³C~35-40
Aminomethyl C¹³C~40-45

UV/Visible absorption spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. iosrjournals.org This method is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The aromatic phenyl ring in this compound acts as a chromophore. nih.gov

The UV absorption in proteins and related compounds primarily arises from the constituent aromatic amino acids. iosrjournals.org Phenylalanine typically exhibits absorption maxima in the UV region, with characteristic bands corresponding to electronic transitions within the benzene (B151609) ring. iosrjournals.orgnih.gov Changes in the molecular environment, such as pH, can lead to shifts in the position of these absorption bands. iosrjournals.org The absorption spectrum of this compound is expected to be similar to that of phenylalanine, dominated by the π → π* transitions of the phenyl group.

Interactive Data Table: Expected UV/Vis Absorption Maxima for this compound

Transition Type Expected Wavelength (λmax) Typical Molar Extinction Coefficient (ε)
π → π* (¹Lₐ band)~200-220 nmHigh
π → π* (¹Lₑ band)~250-270 nmLow

Mass Spectrometry Imaging (MSI) with Derivatization Reagents

Mass Spectrometry Imaging (MSI) is a sophisticated technique used to visualize the spatial distribution of various molecules, including metabolites and amino acids, directly within biological tissue sections. nih.gov However, the detection of small molecules like amino acids can be challenging due to their low abundance and poor ionization efficiency. nih.govnih.gov

To overcome these limitations, on-tissue chemical derivatization is frequently employed. researchgate.net This strategy involves reacting the target molecules with a derivatization reagent to improve their detectability by mass spectrometry. nih.gov For this compound, which contains two primary amine groups and a carboxylic acid group, several derivatization strategies are applicable. Reagents that specifically target primary amines can be used to introduce a permanently charged tag or a more easily ionizable group onto the molecule, significantly enhancing its signal intensity in MSI experiments. alfa-chemistry.commdpi.com This allows for the sensitive and specific mapping of its distribution in tissue samples. nih.gov

Interactive Data Table: Examples of Derivatization Reagents for Amine Groups in MSI

Reagent Name Abbreviation Target Functional Group
2,4,6-Trimethylpyrylium tetrafluoroborateTMPyPrimary Amines
2,4-diphenyl-pyranylium tetrafluoroborateDPP-TFBPrimary Amines
4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodideFMP-10Primary Amines / Hydroxy Groups
N-succinimidyloxycarbonylmethyl tris(2,4,6-trimethoxyphenyl) phosphonium (B103445) bromideTMPPPrimary Amines

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the molecular properties and potential biological interactions of chemical compounds, complementing experimental data.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jmchemsci.com This method is instrumental in drug design and for understanding the basis of molecular recognition. researchgate.net

For this compound, molecular docking studies can be performed to explore its potential interactions with various biological targets, such as enzymes or receptors. The process involves generating a 3D structure of the compound and placing it into the active site of a target protein. nih.gov Algorithms then calculate the most stable binding conformations and estimate the binding affinity, often expressed as a binding energy. researchgate.net By analyzing the resulting docked poses, researchers can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. Such studies on related phenylalanine derivatives have been used to elucidate binding modes with targets like dipeptidyl peptidase IV (DPP-IV) and to guide the design of new inhibitors. nih.govebi.ac.uk

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.org It has become a crucial tool in chemistry and materials science for calculating a wide range of molecular properties with high accuracy. mdpi.com

Applications of DFT for a molecule like this compound include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of molecular reactivity and stability. jmchemsci.com

Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. jmchemsci.com

Vibrational Analysis: Simulating infrared and Raman spectra to help interpret experimental spectroscopic data. researchgate.net

Polarizability and Hyperpolarizability: Calculating these properties to assess the potential for nonlinear optical (NLO) activity. researchgate.net

DFT calculations provide a theoretical foundation for understanding the intrinsic chemical and physical properties of this compound, guiding further experimental research. longdom.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the structure, dynamics, and interactions of biomolecules at an atomic level of detail. youtube.comrsc.org While specific MD studies exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are readily applicable and can be inferred from simulations of similar molecules, such as phenylalanine itself.

For instance, studies on the self-assembly of phenylalanine have used MD simulations to model the formation of complex nanostructures like nanotubes. nih.govnih.gov A similar approach could be employed to predict and analyze the self-assembly properties of peptides containing this compound, which may have applications in biomaterials and nanotechnology. nih.gov By applying external forces within the simulation, a technique known as steered molecular dynamics (SMD), researchers can explore the mechanics of protein unfolding or the binding/unbinding pathways of a ligand containing this amino acid from its receptor. nih.gov

The typical workflow for such a simulation involves:

System Setup: Building an initial 3D model of the peptide containing this compound, solvating it in a water box, and adding ions to neutralize the system.

Energy Minimization: Relaxing the system to remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis: Analyzing the trajectory to understand conformational changes, interaction energies, and dynamic behavior. youtube.com

These simulations are invaluable for generating hypotheses about the molecular basis of a compound's activity before engaging in more resource-intensive experimental validation. youtube.com

Prediction of Biological Activity and Interactions

Computational methods are increasingly used to predict the biological activity and potential interaction partners of novel molecules like this compound. mdpi.com These in silico approaches can significantly accelerate the drug discovery process by prioritizing candidates for experimental testing. nih.gov

One major application is the prediction of protein-protein interactions (PPIs). mdpi.com When this compound is incorporated into a peptide, it becomes part of a sequence motif that can be recognized by specific protein domains. nih.gov Computational tools and web servers, such as Scansite, utilize databases of known binding motifs to predict which domains might interact with a given peptide sequence. nih.govnih.gov By inputting a protein sequence containing this compound, researchers can generate a list of potential binding partners, providing clues to its function in cellular signaling pathways. nih.govnih.gov

Another approach involves predicting the spectrum of biological activities using software like PASS (Prediction of Activity Spectra for Substances). These programs analyze the structure of a compound and compare it to a vast database of molecules with known activities. For a novel derivative of this compound, this can yield probabilities for various biological functions, such as enzyme inhibition or receptor antagonism. mdpi.com For example, a study on metronidazole (B1676534) analogues used PASS to predict activities, where a probability (Pa) value greater than 70% suggests a high likelihood of observing that activity in vitro. mdpi.com

Furthermore, computational docking simulations can predict how a peptide containing this compound might bind to the active site of a target protein. These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds and electrostatic interactions, which can explain the compound's biological effect. nih.gov The results of these computational predictions can guide the design of more potent and selective analogs. nih.gov

Table 1: Computational Approaches for Activity Prediction

Computational Method Application for this compound Predicted Outcome
Molecular Docking Predicts the binding mode of a peptide containing the amino acid to a target protein receptor. Binding affinity, orientation, and key interacting residues. nih.gov
Protein Interaction Prediction (e.g., Scansite) Identifies potential protein domains that recognize the sequence motif containing the amino acid. List of potential protein binding partners and interaction networks. nih.govnih.gov
Activity Spectra Prediction (e.g., PASS) Screens the chemical structure against databases of known bioactive molecules. Probabilities of various biological activities (e.g., antibacterial, anti-cancer). mdpi.com
Machine Learning Models Uses features from protein sequences (e.g., amino acid composition) to classify interacting vs. non-interacting pairs. Prediction of interaction with specific proteins, such as those from pathogens. frontiersin.org

Chromatographic Techniques for Analysis and Separation

Chromatography is an essential tool for the purification, purity assessment, and quantitative analysis of this compound and its derivatives. The choice of technique depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for high sensitivity, or the requirement for chiral separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of this compound and its protected forms. Reversed-phase HPLC (RP-HPLC) is the standard method, which separates compounds based on their hydrophobicity.

A typical RP-HPLC setup for analyzing a protected derivative like Fmoc-4-(Boc-aminomethyl)-L-phenylalanine involves:

Stationary Phase: A C18 column, which contains silica (B1680970) particles bonded with 18-carbon alkyl chains, providing a nonpolar surface.

Mobile Phase: A gradient mixture of an aqueous solvent and an organic solvent. The aqueous phase is often water containing an acid modifier like trifluoroacetic acid (TFA), which helps to sharpen peaks and control the ionization state of the analyte. The organic phase is typically acetonitrile (B52724) or methanol.

Detection: A UV detector is commonly used, as the phenyl and any protecting groups (like Fmoc) absorb UV light.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of ≥98% as determined by HPLC. chemimpex.comjk-sci.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov

Due to the polar nature of amino acids, they may show poor retention on standard reversed-phase columns. mdpi.com To overcome this, several strategies are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This method uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating polar compounds like amino acids. mdpi.com

Derivatization: The amino acid can be chemically modified with a derivatizing agent to make it less polar and more easily detectable. nih.govut.ee This also improves its chromatographic behavior.

In the mass spectrometer, the derivatized amino acid is ionized (typically by electrospray ionization, ESI) and the specific mass-to-charge ratio (m/z) of the resulting ion is selected. This ion is then fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification even at very low concentrations. mdpi.comwaters.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. nih.govnih.gov SFC has emerged as a "green" alternative to HPLC, as it significantly reduces the consumption of organic solvents. americanpharmaceuticalreview.comtwistingmemoirs.com

Key advantages of SFC for the analysis of compounds like this compound include:

High Speed: The low viscosity of the supercritical CO₂ mobile phase allows for faster flow rates and shorter analysis times compared to HPLC. nih.govtwistingmemoirs.com

High Efficiency: SFC can provide high-resolution separations, making it particularly useful for complex mixtures and for separating stereoisomers. nih.govamericanpharmaceuticalreview.com

Orthogonal Selectivity: SFC often provides different separation selectivity compared to RP-HPLC, making it a valuable tool for impurity profiling. twistingmemoirs.com

SFC is especially prominent in the field of chiral separations, often providing faster and more efficient resolution of enantiomers than HPLC. americanpharmaceuticalreview.com Both chiral and achiral stationary phases can be used in SFC to achieve the desired separation. chromservis.bg

Table 2: Comparison of Chromatographic Techniques

Technique Primary Use Stationary Phase Example Mobile Phase Example Key Advantage
HPLC Routine purity assessment C18 (Reversed-Phase) Acetonitrile / Water + TFA Robustness and wide availability.
LC-MS/MS Trace quantification in complex matrices HILIC or C18 (with derivatization) mdpi.com Varies with method High sensitivity and selectivity. nih.govmdpi.com
SFC Chiral and achiral separations, purification Polysaccharide-based chiral columns chromservis.bg Supercritical CO₂ with a co-solvent (e.g., methanol) americanpharmaceuticalreview.com Speed, efficiency, and reduced solvent use ("green"). americanpharmaceuticalreview.comtwistingmemoirs.com

Chiral Purity Analysis

The stereochemistry of this compound is crucial, as the L- and D-enantiomers can have vastly different biological activities. Therefore, accurate determination of chiral (enantiomeric) purity is essential. HPLC and SFC are the primary techniques used for this purpose.

Two main strategies are employed for chiral separation:

Chiral Stationary Phases (CSPs): This is the most direct method. The sample is run on an HPLC or SFC column that has a chiral selector immobilized on the stationary phase. These selectors, often based on polysaccharides like cellulose (B213188) or amylose, interact differently with the two enantiomers, causing them to separate and elute at different times. chromservis.bg

Chiral Derivatization: In this indirect method, the racemic amino acid is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.govnih.gov This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral reversed-phase column (e.g., C18). nih.govresearchgate.net The relative peak areas of the two diastereomers can then be used to calculate the enantiomeric excess (ee) of the original sample. nih.govresearchgate.net LC-MS/MS can also be combined with chiral derivatization for highly sensitive analysis of amino acid enantiomers in biological samples. mdpi.com

Achieving high enantiomeric purity is paramount for the application of this amino acid in peptide synthesis, as even small amounts of the undesired enantiomer can impact the biological activity of the final product.

Q & A

Q. How is 4-(Aminomethyl)phenylalanine synthesized for peptide research?

AMPhe is synthesized via nucleophilic substitution using N-acetyl-4-chloromethyl phenylalanine ethyl ester and dialkylamines. Post-reaction hydrolysis in HCl yields the amino acid, which is then protected with a Boc group for solid-phase peptide synthesis. This method introduces hydrophilic and aromatic properties while enabling structural diversity for bioactivity studies .

Q. What analytical methods validate the purity and structural integrity of AMPhe?

Key techniques include:

  • Optical rotation analysis ([α]²⁰/D in acetic acid/water) to confirm chirality and enantiomeric purity.
  • SMILES/InChI validation using computational tools to match the expected stereochemistry.
  • Chromatography (HPLC/LC-MS) to assess purity (≥96% by dry weight) and detect byproducts from synthesis .

Q. What are the primary applications of AMPhe in peptide chemistry?

AMPhe is used to:

  • Introduce hydrophilic and aromatic motifs in peptides for structure-activity relationship (SAR) studies.
  • Serve as a minimal affinity tag due to its high binding affinity to synthetic receptors like cucurbit[7]uril (Q7) .

Advanced Research Questions

Q. How to design AMPhe-containing peptides for sequence-specific protease resistance?

Incorporate AMPhe at the N-terminus of peptides (e.g., X-Gly-Gly). The N-terminal ammonium and side-chain aminomethyl groups synergistically bind Q7, shielding the peptide from nonspecific proteases like aminopeptidase N. Validate stability via liquid chromatography and enzymatic digestion assays over 24+ hours .

Q. How does AMPhe’s position in a peptide affect binding affinity to synthetic receptors?

Affinity increases 500-fold when AMPhe is N-terminal versus internal positions. Use isothermal titration calorimetry (ITC) to quantify equilibrium dissociation constants (Kd). For example, AMPhe-Gly-Gly binds Q7 with Kd = 0.95 nM, while internal placement reduces affinity by ~3 orders of magnitude .

Q. How to resolve contradictions in binding affinity data between AMPhe and other phenylalanine derivatives?

Conduct structure-activity relationship (SAR) studies comparing derivatives (e.g., 4-tert-butylphenylalanine vs. AMPhe). Analyze cooperative interactions: AMPhe’s side-chain ammonium and backbone amides enhance Q7 binding, while bulky groups (e.g., tBu) lack this synergy. Use X-ray crystallography or NMR to map receptor-ligand interactions .

Q. What computational methods predict AMPhe’s role in enzyme-inhibitor complexes?

  • Molecular docking : Parameterize AMPhe with GAFF force fields and AM1-BCC charges (e.g., AMBER suite) to model interactions with targets like urokinase.
  • Molecular dynamics (MD) simulations : Assess stability of AMPhe in binding pockets over 100+ ns trajectories .

Q. How to optimize AMPhe for minimalistic affinity tags in protein labeling?

  • Functional group tuning : Replace the aminomethyl group with azido or acetylated variants (e.g., 4-azido-L-phenylalanine) for bioorthogonal click chemistry.
  • Competitive binding assays : Compare Q7’s selectivity for AMPhe versus canonical amino acids (e.g., Phe, Lys) to confirm tag specificity .

Methodological Notes

  • Avoid commercial sources : Prioritize synthetic protocols from peer-reviewed studies over vendor-supplied materials .
  • Data interpretation : Use statistical tools (e.g., ANOVA) to analyze SAR trends and validate reproducibility across triplicate experiments .
  • Ethical compliance : AMPhe derivatives (e.g., azido forms) are for research only—exclude clinical or industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)phenylalanine
Reactant of Route 2
4-(Aminomethyl)phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.